2-Chloro-1-trityl-1H-imidazole
Overview
Description
2-Chloro-1-trityl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a trityl group and a chlorine atom Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action:
- 2-Chloro-1-trityl-1H-imidazole is a compound with the chemical formula C22H17ClN2. It contains a chloro-substituted imidazole ring .
Mode of Action:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-trityl-1H-imidazole typically involves the following steps:
Formation of Triphenylmethanol: Benzophenone derivatives are converted to corresponding triphenylmethanol using the Grignard reaction.
Formation of Triphenylchloromethane: The triphenylmethanol is then reacted with thionyl chloride to form triphenylchloromethane.
Substitution Reaction: Finally, the triphenylchloromethane undergoes a substitution reaction with imidazole to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the substituted imidazole derivatives.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the imidazole ring
Scientific Research Applications
2-Chloro-1-trityl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Trityl-1H-imidazole: Lacks the chlorine substituent, which can affect its reactivity and binding properties.
2-Chloro-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a trityl group, leading to different steric and electronic effects.
Uniqueness: 2-Chloro-1-trityl-1H-imidazole is unique due to the presence of both the trityl and chlorine substituents, which confer distinct chemical and biological properties. The trityl group provides steric bulk, while the chlorine atom can participate in various substitution reactions, making this compound versatile for different applications .
Properties
IUPAC Name |
2-chloro-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMBWVKMAGHXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378387 | |
Record name | 2-Chloro-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67478-48-2 | |
Record name | 2-Chloro-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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